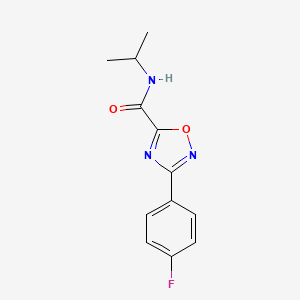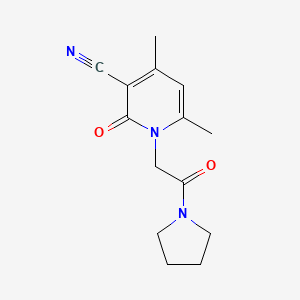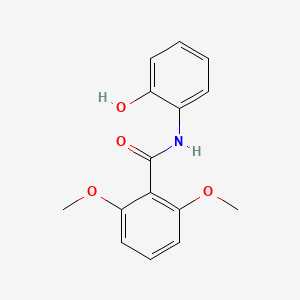
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2008 as a potent and selective inhibitor of phospholipase D (PLD) activity. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide exerts its inhibitory effect on PLD by binding to the catalytic site of the enzyme. It has been shown to be a competitive inhibitor of PLD activity, with a Ki value in the low micromolar range. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to be selective for PLD, with no significant inhibition of other lipid-modifying enzymes, such as phosphatidylinositol 3-kinase (PI3K) or phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types. Inhibition of PLD activity by 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to reduce cell proliferation, migration, and invasion in cancer cells. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the actin cytoskeleton and affect membrane trafficking in various cell types. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
实验室实验的优点和局限性
The main advantage of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its selectivity for PLD, which allows for specific inhibition of this enzyme without affecting other lipid-modifying enzymes. This makes it a valuable tool for studying the function of PLD in various cellular processes. However, one limitation of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide is its relatively low potency, which requires higher concentrations to achieve complete inhibition of PLD activity. In addition, 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a tool compound for studying the function of PLD in various cellular processes. However, there are still many unanswered questions regarding the role of PLD in different physiological and pathological conditions. Future research directions could include studying the effect of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide on PLD activity in different cell types and under different conditions. In addition, the development of more potent and selective PLD inhibitors could help to further elucidate the role of this enzyme in cellular processes and potentially lead to the development of novel therapeutics for diseases associated with PLD dysregulation.
合成方法
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine, which are then used to form the final product. The detailed synthesis method has been reported in several publications, including the original report of 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide.
科学研究应用
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been widely used as a tool compound in scientific research to study the role of PLD in various cellular processes. PLD is a lipid-modifying enzyme that plays a critical role in cell signaling, membrane trafficking, and cytoskeletal dynamics. 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit PLD activity in a dose-dependent manner, both in vitro and in vivo. This makes it a valuable tool for studying the function of PLD in various cellular processes, including cell proliferation, migration, and invasion.
属性
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)